molecular formula C14H13F3N4O2 B12636186 Pyrrolidin-1-yl(4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazol-2-yl)methanone

Pyrrolidin-1-yl(4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazol-2-yl)methanone

Cat. No.: B12636186
M. Wt: 326.27 g/mol
InChI Key: GZHXRNOXELYMOH-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazol-2-yl)methanone is a complex organic compound that features a pyrrolidine ring, a trifluoromethoxy-substituted phenyl group, and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidin-1-yl(4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazol-2-yl)methanone typically involves multiple steps, starting with the formation of the triazole ring through a cycloaddition reaction. This is followed by the introduction of the trifluoromethoxy group via nucleophilic substitution. The final step involves the attachment of the pyrrolidine ring through a condensation reaction. Common reagents used in these reactions include azides, alkynes, and trifluoromethoxybenzene .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazol-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

Pyrrolidin-1-yl(4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazol-2-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl(4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as:

Uniqueness

What sets Pyrrolidin-1-yl(4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazol-2-yl)methanone apart is its trifluoromethoxy group, which can significantly influence its biological activity and chemical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with specific molecular targets .

Biological Activity

Pyrrolidin-1-yl(4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazol-2-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring linked to a triazole moiety and a trifluoromethoxy-substituted phenyl group. Its molecular formula is C16H15F3N4OC_{16}H_{15}F_3N_4O with a molecular weight of 326.27 g/mol .

Research indicates that compounds containing triazole rings often exhibit significant biological activity due to their ability to interact with various molecular targets. Specifically, the triazole moiety can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to target proteins.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)Selectivity Index
Example AMCF-7 (Breast Cancer)0.16 ± 0.085
Example BA2780 (Ovarian Cancer)0.11 ± 0.016
Example CHT-29 (Colon Cancer)0.12 ± 0.034

These studies suggest that the compound may inhibit cell proliferation by inducing apoptosis or disrupting cell cycle progression .

2. Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : Some derivatives exhibit significant AChE inhibition, which is relevant for treating neurodegenerative diseases like Alzheimer’s.
CompoundAChE Inhibition IC50 (µM)
Compound D0.23
Compound E0.12

The presence of trifluoromethoxy groups has been noted to enhance binding affinity due to increased lipophilicity and electronic effects .

3. Antioxidant Activity

The antioxidant properties of compounds related to this compound have been investigated through assays measuring lipid peroxidation and radical scavenging capabilities.

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on the anticancer efficacy of triazole derivatives demonstrated that specific substitutions on the triazole ring significantly affected their activity against breast cancer cells (MCF-7). The most potent derivative showed an IC50 value of 0.16 µM, indicating strong anticancer potential.

Case Study 2: Enzyme Interaction
Molecular docking studies revealed that the compound binds effectively to the active site of AChE, forming key interactions that suggest a mechanism for its inhibitory action against this enzyme.

Properties

Molecular Formula

C14H13F3N4O2

Molecular Weight

326.27 g/mol

IUPAC Name

pyrrolidin-1-yl-[4-[4-(trifluoromethoxy)phenyl]triazol-2-yl]methanone

InChI

InChI=1S/C14H13F3N4O2/c15-14(16,17)23-11-5-3-10(4-6-11)12-9-18-21(19-12)13(22)20-7-1-2-8-20/h3-6,9H,1-2,7-8H2

InChI Key

GZHXRNOXELYMOH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)N2N=CC(=N2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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